Enhanced Metabolic Stability via Trifluoromethyl Group
The trifluoromethyl (-CF₃) group at the 3-position confers enhanced metabolic stability, a key differentiator from non-fluorinated analogs. In general structure-activity relationship (SAR) studies, the introduction of a -CF₃ group into heterocyclic scaffolds is known to increase resistance to oxidative metabolism by cytochrome P450 enzymes [1]. While direct experimental data for this specific compound are not available, class-level inference strongly supports this advantage over its methyl analog, 1,3,5-trimethyl-1H-1,2,4-triazole.
| Evidence Dimension | Metabolic Stability (Inferred) |
|---|---|
| Target Compound Data | Predicted high stability due to strong C-F bond and electron-withdrawing nature of -CF₃ |
| Comparator Or Baseline | 1,3,5-trimethyl-1H-1,2,4-triazole |
| Quantified Difference | Significantly enhanced stability expected due to blockade of major metabolic pathway |
| Conditions | Inferred from general principles of medicinal chemistry; specific microsomal stability data for this compound are not available in the public domain. |
Why This Matters
For procurement decisions in drug discovery, selecting a compound with a built-in metabolic stability handle like -CF₃ can reduce the need for subsequent chemical optimization, saving time and resources.
- [1] Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018, 61, 14, 5822-5880. View Source
